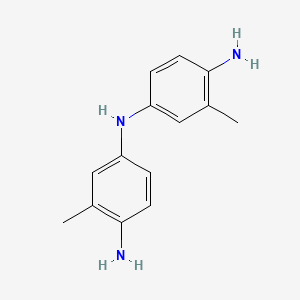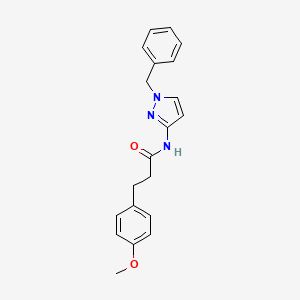![molecular formula C22H17N3O6 B6001107 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6001107.png)
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CNF-NPAA and has a complex molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in tumor growth and inflammation. Specifically, CNF-NPAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, including the dosage and route of administration. Some of the most commonly reported effects of this compound include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its complex molecular structure, which makes it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide. One of the most promising directions is the development of novel drug formulations that utilize this compound as the active ingredient. Additionally, further studies are needed to understand the mechanism of action of CNF-NPAA and to identify potential targets for drug development. Finally, more research is needed to explore the potential applications of this compound in fields such as biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-furylcarboxaldehyde, 4-methoxyaniline, and 2-methoxy-4-nitrobenzaldehyde with cyanoacetamide in the presence of a catalyst. The resulting product is purified using various techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-29-17-6-3-15(4-7-17)24-22(26)14(13-23)11-18-8-10-20(31-18)19-9-5-16(25(27)28)12-21(19)30-2/h3-12H,1-2H3,(H,24,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGBLZUMJVTDL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(3,4-dimethyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B6001033.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001040.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6001049.png)
![ethyl [2-(4-ethyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6001054.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6001062.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6001068.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6001075.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6001095.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6001121.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6001131.png)

![1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine](/img/structure/B6001141.png)
